3-(4-Fluorophenoxy)propane-1-sulfonamide
Description
3-(4-Fluorophenoxy)propane-1-sulfonamide is a sulfonamide derivative featuring a propane backbone with a sulfonamide group at the first carbon and a 4-fluorophenoxy substituent at the third carbon.
Properties
IUPAC Name |
3-(4-fluorophenoxy)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO3S/c10-8-2-4-9(5-3-8)14-6-1-7-15(11,12)13/h2-5H,1,6-7H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUUESBUXULXDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCS(=O)(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)propane-1-sulfonamide typically involves the reaction of 4-fluorophenol with 3-chloropropane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenoxy)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-(4-Fluorophenoxy)propane-1-sulfonamide has found applications in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)propane-1-sulfonamide involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propane-1-sulfonamide Derivatives with Varied Aromatic Substituents
highlights a series of propane-1-sulfonamide derivatives (Compounds 11–16) with modified aromatic substituents, synthesized for prostate cancer treatment. These compounds share the propane-sulfonamide core but differ in the substituents on the phenyl ring (e.g., cyano, methyl, methoxy, chloro, trifluoromethyl). Key comparisons include:
Table 1: Structural and Functional Comparison of Propane-1-sulfonamide Derivatives
| Compound No. | R1 | R2 | R3 | Key Structural Feature | Potential Impact on Properties |
|---|---|---|---|---|---|
| Target | - | - | - | 4-Fluorophenoxy | Moderate lipophilicity, balanced solubility |
| 11 | H | H | H | 4-Cyanophenyl | Increased polarity, reduced membrane permeability |
| 14 | Cl | H | H | 3-Chloro-4-cyanophenyl | Higher lipophilicity, potential halogen bonding |
| 15 | CF3 | Me | H | 4-Cyano-2-methyl-3-trifluoromethylphenyl | Enhanced metabolic stability, steric bulk |
- Electronic Effects: The 4-fluorophenoxy group in the target compound provides moderate electron-withdrawing character, which may optimize binding to targets requiring a balance of electronic and steric interactions.
- Lipophilicity : Chloro (Compound 14) and trifluoromethyl (Compound 15) substituents increase lipophilicity compared to the target’s fluoro group, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
Substituent Variations on the Propane Backbone
describes 3-[(2-methylpropan-2-yl)oxy]propane-1-sulfonamide, a structural analog where the 4-fluorophenoxy group is replaced with a tert-butoxy moiety. Key differences include:
- Solubility: The tert-butoxy group is highly lipophilic, likely decreasing water solubility compared to the target compound’s fluorophenoxy group. This highlights how minor backbone modifications can drastically alter physicochemical profiles .
Chromone and Diazaphosphinane-Based Sulfonamides
references sulfonamide derivatives with chromone and diazaphosphinane cores (Compounds 1–4). While structurally distinct from the target compound, these share sulfonamide or sulfur-containing groups, which are critical for applications in optical materials or enzyme inhibition. For example:
- Optical Properties : Chromone-based sulfonamides (Compound 1) may exhibit fluorescence or UV absorption due to conjugated π-systems, unlike the target compound, which lacks such extended conjugation .
- Biological Targets : Diazaphosphinane derivatives (Compounds 2–4) with sulfur atoms might target metalloenzymes, whereas the target’s sulfonamide group could inhibit carbonic anhydrases or proteases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
